2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a benzamide group, and a fluoroaniline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluoroaniline with other reagents to form the desired thiadiazole derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing reaction conditions, scaling up the process, and ensuring cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-fluoroaniline: A related compound with similar structural features but different functional groups.
2-fluoroaniline: Another fluorinated aniline derivative with distinct chemical properties.
1,3,4-thiadiazole derivatives: A broader class of compounds with varying substituents on the thiadiazole ring
Uniqueness
2-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRNHWRBPGFVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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